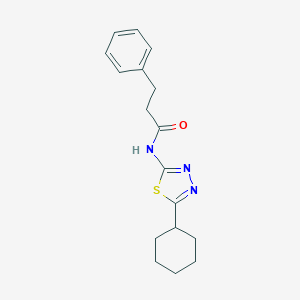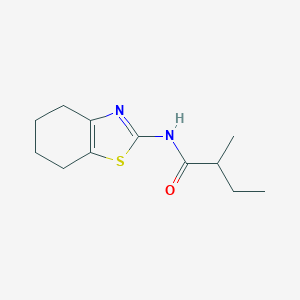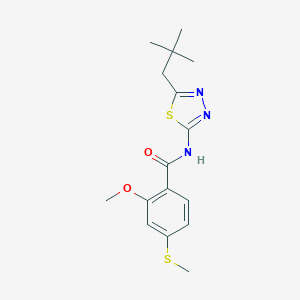
1-(4-Hydroxyphenyl)-3-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-3-(2-phenylethyl)thiourea, also known as hydroxyphenylthiourea (HPTU), is a chemical compound that has been extensively studied for its potential therapeutic applications. HPTU is a thiourea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of HPTU is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress and inflammation. HPTU has also been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
HPTU has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to modulate the activity of various neurotransmitters, which may contribute to its potential therapeutic effects. HPTU has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
HPTU has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, making it a well-characterized compound. However, HPTU also has some limitations. It has been found to exhibit low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the exact mechanism of action of HPTU is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on HPTU. One area of interest is its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of HPTU and its potential therapeutic effects. Additionally, the development of more effective synthesis methods and modifications to the chemical structure of HPTU may lead to the development of more potent and selective compounds.
合成法
HPTU can be synthesized through a variety of methods, including the reaction of 4-aminophenol with phenyl isothiocyanate, or the reaction of 4-hydroxybenzaldehyde with phenyl isothiocyanate followed by reduction with sodium borohydride. The synthesis of HPTU is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
HPTU has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. HPTU has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
1-(4-Hydroxyphenyl)-3-(2-phenylethyl)thiourea |
|---|---|
分子式 |
C15H16N2OS |
分子量 |
272.4 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H16N2OS/c18-14-8-6-13(7-9-14)17-15(19)16-11-10-12-4-2-1-3-5-12/h1-9,18H,10-11H2,(H2,16,17,19) |
InChIキー |
DPOXQSVWYKACBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)O |
正規SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)

![2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216245.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)